molecular formula C5H5ClF3N B2643804 (E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride CAS No. 1621732-78-2

(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride

Cat. No.: B2643804
CAS No.: 1621732-78-2
M. Wt: 171.55
InChI Key: XNVVXPRIFSWURD-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride is a chemical compound known for its unique structure and reactivity. This compound features a cyclopropyl group, a trifluoromethyl group, and a carbonimidoyl chloride functional group, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonimidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Under specific conditions, the compound can be oxidized to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylamine, while reduction can produce the corresponding alcohol.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonimidoyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylamine
  • N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylfluoride
  • N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylbromide

Uniqueness

(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride is unique due to its combination of a cyclopropyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-cyclopropyl-2,2,2-trifluoroethanimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVVXPRIFSWURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.